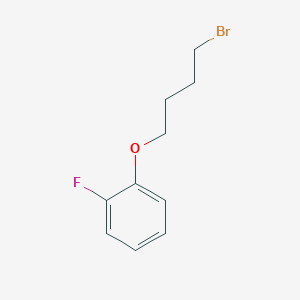

1-(4-ブロモブトキシ)-2-フルオロベンゼン

説明

Synthesis Analysis

The synthesis of compounds closely related to 1-(4-Bromobutoxy)-2-fluorobenzene involves several steps, including diazotization, bromination, and reactions with various chemicals. For instance, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene was achieved from 3,4-dimethylbenzenamine through radical bromination, showcasing the influence of factors like raw material rate, reaction time, and temperature on the reaction (Guo Zhi-an, 2009). Another synthesis method for a related compound, 1,4-bis(bromomethyl)-2-fluorobenzene, employed p-xylene as the starting material and involved a four-step reaction including nitration, reduction, diazotization, and bromination, demonstrating the significance of using N-bromosuccinimide and azobisisiobutyronitrile as initiator for the radical bromination process (Song Yan-min, 2007).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques such as GC-MS and 1H NMR, which are essential for confirming the synthesis products' structures. For example, the structure of 1,2-bis(bromomethyl)-4-fluorobenzene was confirmed through these methods, highlighting the importance of molecular structure analysis in the synthesis process.

Chemical Reactions and Properties

Reactions involving 1-bromo-2-fluorobenzene with hydroxyl radicals have been studied, indicating the formation of radical cations in neutral and acidic solutions. This type of reaction showcases the reactivity of similar compounds with radicals, which is crucial for understanding their chemical behavior and potential applications (H. Mohan, J. Mittal, 1996).

Physical Properties Analysis

The analysis of physical properties such as absorption, diffuse reflectance, and emission spectra in solution and crystals provides insights into the effects of aggregation on the photophysics of related compounds. For example, a study on 1,4-diethynyl-2-fluorobenzene revealed a red-shifted absorption absent in dilute solutions but observable at high concentrations and low temperatures, emphasizing the influence of molecular aggregation on the compound's photophysical properties (M. Levitus et al., 2001).

Chemical Properties Analysis

Carbonylative transformations of 1-bromo-2-fluorobenzenes with various nucleophiles have been systematically studied, showing that different types of double nucleophiles can be effectively applied as coupling partners. This research provides valuable information on the versatility and reactivity of related compounds in forming heterocycles, which are of interest for further chemical synthesis and applications (Jianbin Chen et al., 2014).

科学的研究の応用

結晶構造研究

この化合物は、カルコン誘導体の結晶構造の研究に使用されてきました . これらの研究は、これらの化合物の分子構造についての貴重な洞察を提供します。これは、それらの特性と潜在的な用途を理解するために不可欠です .

カルコンの合成

1-(4-ブロモブトキシ)-2-フルオロベンゼンは、カルコンの合成に使用されます . カルコンは、2つの芳香環が3つの炭素のα、β-不飽和カルボニル系によって結合された1,3-ジフェニル-2-プロペン-1-オン誘導体です . それらは、フラボノイドやイソフラボノイドの前駆体と考えられています .

クレイゼン・シュミット縮合反応

この化合物は、クレイゼン・シュミット縮合反応で使用されます . この反応は、アルコキシル化カルコンの合成に使用されます , 科学研究や産業用途で様々な用途があります。

キノリン-2-オンとフェナントリジン-6-オンの合成

1-(4-ブロモブトキシ)-2-フルオロベンゼンは、キノリン-2-オンとフェナントリジン-6-オンの合成に使用できます . これらの化合物は、薬物、様々な用途を持つ材料、有機合成における試薬の重要な出発物質です .

直接カルボニル化

Safety and Hazards

作用機序

Target of Action

It is known that bromobutoxy compounds are often used in the synthesis of various pharmaceuticals . They can act as intermediates in the production of drugs, suggesting that their targets could be diverse depending on the final compound they are used to synthesize.

Mode of Action

Bromobutoxy compounds are often involved in reactions such as the buchwald–hartwig amination . This reaction is a palladium-catalyzed carbon-nitrogen bond formation process, which is a key step in the synthesis of many pharmaceuticals .

Result of Action

The molecular and cellular effects of 1-(4-Bromobutoxy)-2-fluorobenzene are not well-documented. As an intermediate in drug synthesis, its effects would likely depend on the final compound it is used to produce. Safety data sheets indicate that it may cause skin and eye irritation, and may be harmful if swallowed or inhaled .

特性

IUPAC Name |

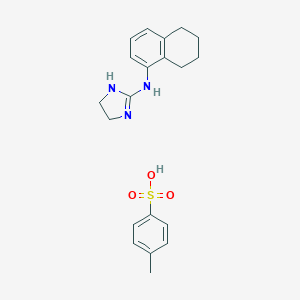

1-(4-bromobutoxy)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrFO/c11-7-3-4-8-13-10-6-2-1-5-9(10)12/h1-2,5-6H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGQVYXKBBLCCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCCCBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428288 | |

| Record name | 1-(4-bromobutoxy)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

106558-68-3 | |

| Record name | 1-(4-bromobutoxy)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl] acetate](/img/structure/B17146.png)